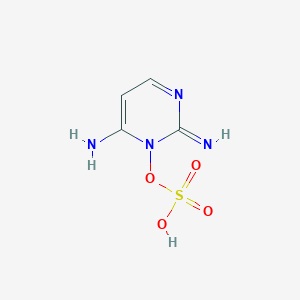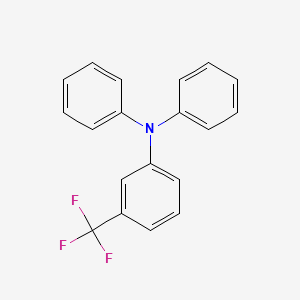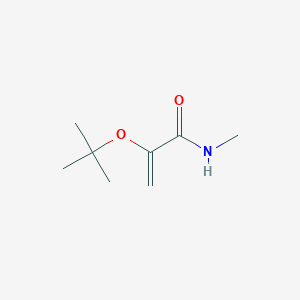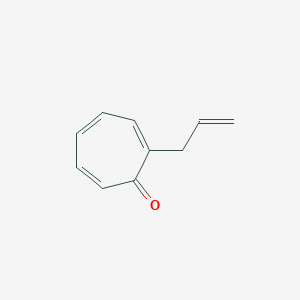
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- can be achieved through various methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to achieve high yields and purity.
化学反应分析
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the compound reacts with halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Bromine or chlorine for electrophilic substitution; sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in aromatic stabilization and resonance, influencing its reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic interactions, as well as potential redox reactions .
相似化合物的比较
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound without the allyl group.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.
Cycloheptatriene: Lacks the ketone group.
Uniqueness
This structural modification can influence the compound’s stability, reactivity, and interactions with other molecules .
属性
CAS 编号 |
108685-66-1 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-prop-2-enylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10O/c1-2-6-9-7-4-3-5-8-10(9)11/h2-5,7-8H,1,6H2 |
InChI 键 |
UFUDXCGHSORSER-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC=CC=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
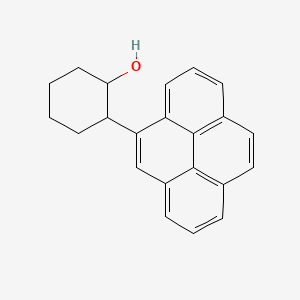
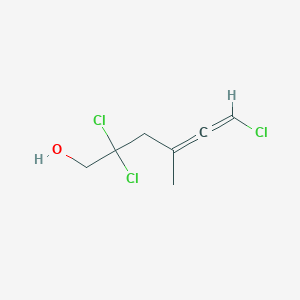

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
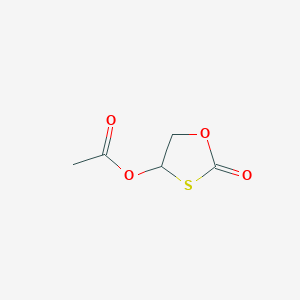
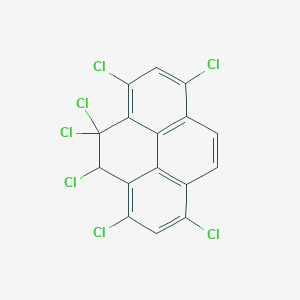
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
